利托那韦 4-羟基异构体

描述

Ritonavir is a potent inhibitor of HIV-1 protease, playing a crucial role in the maturation of virions and their infectivity. It has been shown to have significant antiviral effects, leading to reductions in plasma viremia and increases in CD4 cell counts in patients with HIV-1 infection . Ritonavir's high oral bioavailability and its ability to inhibit cytochrome P450 3A4 (CYP3A4) make it a valuable component in HIV therapy, as it can enhance the pharmacokinetics of other anti-HIV drugs .

Synthesis Analysis

The synthesis of ritonavir involves a stereoselective process that yields hydroxyethylene dipeptide isosteres, which are crucial for its inhibitory activity against HIV protease. The synthesis route includes the Horner-Emmons olefination of phosphonates derived from alpha-amino acids, followed by reduction and epoxidation to produce enantiomerically pure intermediates. These intermediates are then converted into the diamino alcohol core of ritonavir through selective protection and further elaboration .

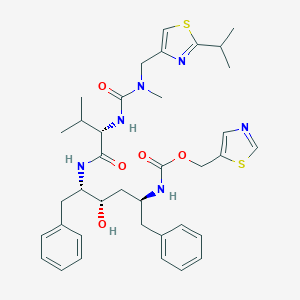

Molecular Structure Analysis

Ritonavir's molecular structure is characterized by the presence of a diamino alcohol core, which is essential for its activity as a protease inhibitor. The structure-activity relationship studies that led to ritonavir's development showed that peripheral heterocyclic groups designed to decrease the rate of hepatic metabolism resulted in improved pharmacokinetic properties. The optimization of hydrophobic interactions within the HIV protease active site was a key factor in achieving the high potency of ritonavir .

Chemical Reactions Analysis

Ritonavir interacts with human drug-metabolizing enzyme CYP3A4, and its analogs have been designed to understand this interaction better. The structure-function relationships of these analogs reveal that the ligand binding and inhibitory mechanism are influenced by the side group functionalities. The presence of a strong H-bond with Ser119 is crucial for potent CYP3A4 inhibition. Ritonavir's analogs demonstrate that the R1-side group substituents and the R2 position play significant roles in the inhibitory potency and binding strength .

Physical and Chemical Properties Analysis

Ritonavir is highly bound to plasma proteins and has a clinically relevant half-life of about 3 to 5 hours. It is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. The drug's pharmacokinetics are relatively linear after multiple doses, and it is known to inhibit CYP3A metabolism significantly, affecting the pharmacokinetics of other drugs. Ritonavir's ability to induce metabolic enzymes complicates the prediction of drug interactions, especially for drugs metabolized by multiple enzymes .

Relevant Case Studies

In clinical studies, ritonavir has shown potent antiviral effects, with substantial decreases in plasma viremia and significant elevations in CD4 cell counts. These effects have been correlated with plasma concentrations, forming the basis for dual protease inhibitor regimens that provide potent drugs at reduced doses and less frequent dosage intervals. Such combination treatments have resulted in potent and sustained clinical activity . Additionally, ritonavir has demonstrated cytoprotective effects, protecting hippocampal neurons against oxidative stress-induced apoptosis, which suggests potential applications beyond HIV therapy .

科学研究应用

纳米制剂的开发

最近的研究强调了利托那韦纳米制剂的开发,以提高其溶解度和口服生物利用度。纳米制剂策略旨在解决该药物的低水溶性问题并改善其递送机制。重点一直放在增强淋巴靶向以绕过肝脏代谢,尽管这些新制剂的毒性评估仍然需要 (Jitta 等,2022)。

分析方法的开发

在药物和生物基质中开发利托那韦分析方法方面已经做出了巨大努力。色谱法和分光光度法等技术已广泛用于利托那韦的定量、代谢物检测和稳定性研究。重点在于提高分析准确性并促进治疗方案中的药物监测 (Rajput 和 Edlabadkar,2017)。

COVID-19 的临床管理

利托那韦与其他药物联合使用已被评估用于治疗 COVID-19。虽然几种药物已显示出对 SARS-CoV-2 的体外活性,但促进其使用的临床数据不足。羟氯喹和洛匹那韦/利托那韦已被考虑用于严重 COVID-19 感染病例,等待进一步的临床试验来评估其疗效 (Varghese 等,2020)。

药代动力学和药物相互作用

了解利托那韦的药代动力学和潜在药物相互作用对于在 HIV 治疗及其他治疗中有效使用它至关重要。研究强调了优化给药策略和考虑药物相互作用以最大化治疗效果同时最小化不良反应的重要性 (Back、Sekar 和 Hoetelmans,2008)。

安全和危害

未来方向

The future directions of Ritonavir 4-hydroxy isomer research involve the application of multi-scale modelling workflows to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . This will help to unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .

属性

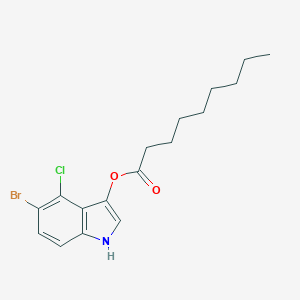

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNXMJYSOAQBMK-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174138 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritonavir 4-hydroxy isomer | |

CAS RN |

202816-62-4 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR 4-HYDROXY ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)